molecular formula C11H22ClNO2 B13534163 Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride

Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride

Cat. No.: B13534163
M. Wt: 235.75 g/mol
InChI Key: FTWUPIPXIPIUGH-UHFFFAOYSA-N
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Description

Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride is an organic compound with the molecular formula C11H21NO2·HCl. It is a derivative of piperidine, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6 on the piperidine ring, and a carboxylate ester group at position 4. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through the reaction of 2,2,6,6-tetramethyl-4-piperidone with methanol in the presence of an acid catalyst.

    Esterification: The carboxylate group is introduced by esterification of the piperidine derivative with methanol, using a strong acid like hydrochloric acid to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Esterification: Using a flow reactor, the esterification reaction is carried out under controlled temperature and pressure conditions to maximize yield.

    Purification: The product is purified through crystallization or distillation to remove impurities.

    Salt Formation: The purified ester is then converted to its hydrochloride salt in a controlled environment to ensure high purity and stability.

Chemical Reactions Analysis

Types of Reactions

Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles (amines, thiols); reactions often require a base like sodium hydride and are conducted in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohols.

    Substitution: Substituted piperidine derivatives with different functional groups replacing the ester.

Scientific Research Applications

Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable radicals and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride exerts its effects involves its interaction with various molecular targets:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Radical Formation: The compound can form stable radicals, which are useful in studying radical-mediated processes in biological systems.

    Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and altering their function.

Comparison with Similar Compounds

Methyl2,2,6,6-tetramethylpiperidine-4-carboxylatehydrochloride can be compared with other similar compounds such as:

    2,2,6,6-Tetramethylpiperidine: Lacks the ester group, making it less reactive in certain chemical reactions.

    2,2,6,6-Tetramethylpiperidine-4-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity properties.

    2,2,6,6-Tetramethylpiperidine-4-carboxamide: The amide derivative, which is used in different synthetic applications due to its unique reactivity.

The uniqueness of this compound lies in its combination of the piperidine ring with the ester and hydrochloride functionalities, providing a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10;/h8,12H,6-7H2,1-5H3;1H

InChI Key

FTWUPIPXIPIUGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)OC)C.Cl

Origin of Product

United States

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